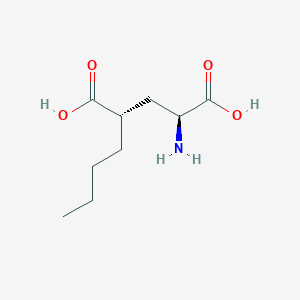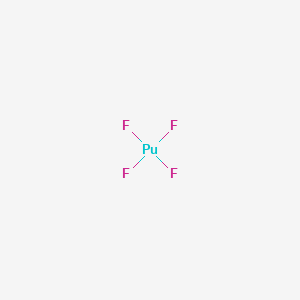![molecular formula C9H12O5 B083368 [(1R,2R,4S,5S)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate CAS No. 14087-34-4](/img/structure/B83368.png)
[(1R,2R,4S,5S)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2R,4S,5S)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate is a chemical compound with the molecular formula C9H12O5 and a molecular weight of 200.19 g/mol . It is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclopentane ring. This compound is also known by its CAS number 684237-20-5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate typically involves the reaction of a suitable precursor with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetate groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
6-Oxabicyclo[3.1.0]hexane-2,4-dione: This compound has a similar bicyclic structure but differs in its functional groups.
7-Oxabicyclo[4.1.0]heptane: Another bicyclic compound with an oxirane ring, but with a different ring size and substitution pattern.
Uniqueness
6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions.
Properties
CAS No. |
14087-34-4 |
|---|---|
Molecular Formula |
C9H12O5 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
[(1R,2R,4S,5S)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate |
InChI |
InChI=1S/C9H12O5/c1-4(10)12-6-3-7(13-5(2)11)9-8(6)14-9/h6-9H,3H2,1-2H3/t6-,7+,8-,9+ |
InChI Key |
PHNFXFOXZXFGGU-SPJNRGJMSA-N |
SMILES |
CC(=O)OC1CC(C2C1O2)OC(=O)C |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]([C@H]2[C@@H]1O2)OC(=O)C |
Canonical SMILES |
CC(=O)OC1CC(C2C1O2)OC(=O)C |
Synonyms |
6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4S,5S)-rel-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5-Hydroxy-8-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B83306.png)

